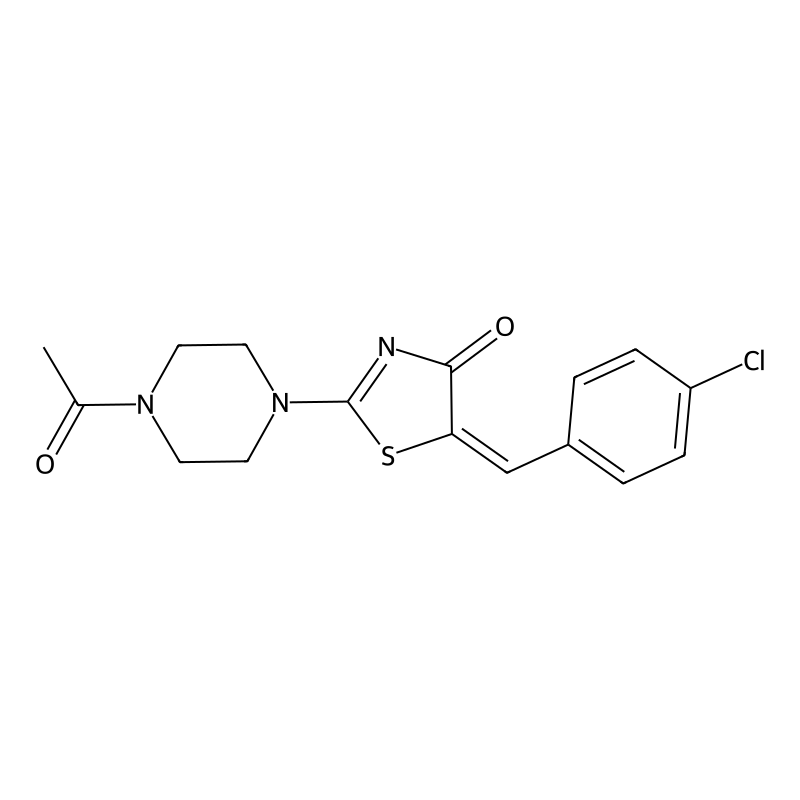

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Activity

The thiazole ring is a common pharmacophore found in many known antibiotics. Research on similar compounds suggests (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one could be explored for potential antimicrobial properties [].

Anti-inflammatory Activity

The piperazine ring is also present in various anti-inflammatory drugs. Further research is needed to determine if (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one possesses any anti-inflammatory properties [].

Other Biological Activities

The combination of the thiazole and piperazine rings in this molecule suggests potential for other biological activities. However, more research is required to elucidate these possibilities.

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one is a thiazole derivative characterized by the presence of a thiazole ring fused with a piperazine moiety. The structural formula indicates that it features an acetylpiperazine substituent at one end and a 4-chlorobenzylidene group at the other, contributing to its potential biological activities. This compound is notable for its unique combination of functional groups, which may enhance its reactivity and interaction with biological targets.

- Nucleophilic substitutions: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.

- Condensation reactions: The presence of the aldehyde group in the 4-chlorobenzylidene moiety allows for condensation reactions, potentially forming larger molecular structures.

- Reduction reactions: The carbonyl group in the acetylpiperazine can be reduced to alcohols or other functional groups under appropriate conditions.

Preliminary studies suggest that compounds similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one exhibit significant biological activities, including:

- Antiproliferative effects: Some thiazole derivatives have shown activity against various cancer cell lines, indicating potential as anticancer agents .

- Kinase inhibition: Certain derivatives have demonstrated nanomolar activity against specific kinases involved in cell signaling pathways, which are relevant for diseases such as Alzheimer's and cancer .

- Antibacterial properties: Compounds with similar structures have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one typically involves several steps:

- Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as rhodanine and piperazine derivatives.

- Introduction of substituents: The acetylpiperazine and 4-chlorobenzylidene groups can be introduced through condensation reactions, often facilitated by catalysts or under specific reaction conditions.

- Purification: Final products are usually purified through crystallization or chromatography techniques to ensure high purity for biological testing.

The potential applications of this compound include:

- Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new therapeutics targeting cancer or bacterial infections.

- Research tools: It could be used in biochemical assays to study kinase activity or other cellular processes.

Interaction studies involving this compound may focus on:

- Binding affinity: Evaluating how well the compound binds to specific protein targets, particularly kinases or enzymes involved in disease pathways.

- Mechanism of action: Investigating how this compound affects cellular signaling pathways or metabolic processes.

Studies involving similar compounds indicate that modifications in structure significantly influence their interaction profiles and biological efficacy.

Several compounds share structural similarities with (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one, including:

Uniqueness

The uniqueness of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one lies in its specific combination of the acetylpiperazine moiety with the chlorobenzylidene group, which may enhance its selectivity and potency against particular biological targets compared to other thiazole derivatives.

This compound represents a promising candidate for further research into its therapeutic potential across various fields, including oncology and infectious diseases.